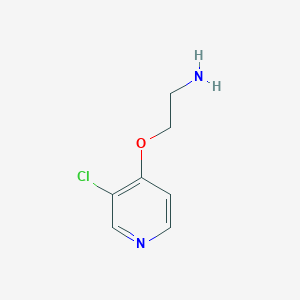

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine

CAS No.:

Cat. No.: VC18240051

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClN2O |

|---|---|

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 2-(3-chloropyridin-4-yl)oxyethanamine |

| Standard InChI | InChI=1S/C7H9ClN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2 |

| Standard InChI Key | WFELPAISAHCTCM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1OCCN)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine (IUPAC name: 2-(3-chloropyridin-4-yl)oxyethanamine) features a pyridine ring substituted with a chlorine atom at the 3-position and an ethanamine group connected via an ether linkage at the 4-position. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 172.61 g/mol (calculated from isotopic composition) .

Key Structural Data:

The chlorine atom at the 3-position introduces steric and electronic effects that influence reactivity, while the ethanamine side chain enhances solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis of 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine is documented, analogous compounds suggest two primary strategies:

-

Nucleophilic Substitution: Reacting 3-chloro-4-hydroxypyridine with 2-bromoethylamine in the presence of a base (e.g., K₂CO₃) to form the ether linkage. This method mirrors the synthesis of 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine.

-

Reductive Amination: Condensing 3-chloro-4-(2-oxiranyloxy)pyridine with ammonia under reducing conditions .

Reaction Pathways

The compound’s primary amine group participates in:

-

Acylation: Formation of amides with carboxylic acids or activated esters.

-

Schiff Base Formation: Reaction with aldehydes/ketones to generate imines .

-

Complexation: Coordination with metal ions via the pyridine nitrogen and amine group, as seen in related pyridyl ethers .

Physicochemical Properties

Experimental data for the target compound remain limited, but properties can be extrapolated from analogues:

The compound’s moderate lipophilicity suggests potential blood-brain barrier permeability, a trait exploited in CNS-targeted drugs.

Stability and Toxicology

Chemical Stability

Piperazine-linked pyridines exhibit plasma stability over 24 hours , suggesting that the ethanamine variant may similarly resist enzymatic degradation. The ether linkage is hydrolytically stable under physiological pH.

Toxicity Profile

Comparative Analysis with Analogues

The 3-chloro substitution unique to the target compound may optimize steric interactions in enzyme active sites compared to other positional isomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume